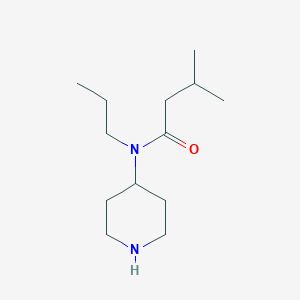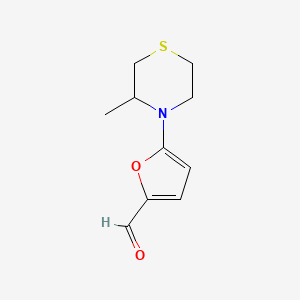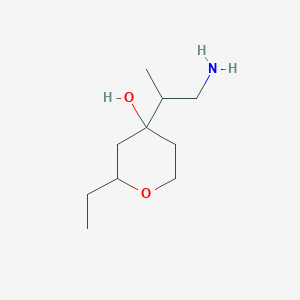![molecular formula C11H12N2O2 B13169118 6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13169118.png)
6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a but-3-yn-1-ylamino group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxylic acid with but-3-yn-1-amine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one or more substituents on the pyridine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used under anhydrous conditions.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of substituted pyridine derivatives.
Scientific Research Applications
6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-pyridinecarboxylic acid: A precursor in the synthesis of 6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid.
But-3-yn-1-amine: Another precursor used in the synthesis of the target compound.
Pyridine derivatives: Compounds with similar pyridine ring structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the but-3-yn-1-ylamino group and the carboxylic acid group on the pyridine ring allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-(but-3-ynylamino)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-3-4-7-12-10-6-5-9(11(14)15)8(2)13-10/h1,5-6H,4,7H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
DDRJDELMSYAOGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NCCC#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine](/img/structure/B13169050.png)






![7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13169084.png)




